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Compound of Interest

Compound Name: CK2-IN-11

Cat. No.: B12369572 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinase inhibitor CK2-IN-11 (also

known as D11) with other commercially available and widely used CK2 inhibitors. The following

sections detail the specificity of these compounds through quantitative data, outline the

experimental protocols used for their characterization, and visualize key signaling pathways

and experimental workflows.

Data Presentation: Comparative Selectivity of CK2
Inhibitors
The following table summarizes the inhibitory activity of CK2-IN-11 (D11) and other well-known

CK2 inhibitors against CK2 and a selection of common off-target kinases. This data is crucial

for interpreting experimental results and selecting the most appropriate tool compound for

specific research needs.
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Inhibitor Target IC50 / Ki
Off-Targets
(IC50 / Ki)

Reference

CK2-IN-11 (D11) CK2α Ki: 7.7 nM

Screening

against 354

kinases revealed

high selectivity.

Only three other

kinases were

inhibited to a

similar extent

(>98%

inhibition).

[1][2]

CX-4945

(Silmitasertib)
CK2α

IC50: 1 nM, Ki:

0.38 nM

FLT3 (IC50: 35

nM), PIM1 (IC50:

46 nM), CDK1

(IC50: 56 nM),

DYRK1A (IC50:

160 nM), GSK3β

(IC50: 190 nM)

[3][4][5]

SGC-CK2-1 CK2α IC50: 4.2 nM

DYRK2 (IC50:

440 nM). Highly

selective, with

only 11 out of

403 kinases

showing >65%

inhibition at 1

µM.

[6][7]

TBB (4,5,6,7-

Tetrabromobenz

otriazole)

CK2 - PIM1, PIM3 [8]
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DMAT (2-

Dimethylamino-

4,5,6,7-

tetrabromobenzi

midazole)

CK2
IC50: 130-140

nM, Ki: 40 nM

PIM1, PIM2,

PIM3, PKD1,

HIPK2, DYRK1a

[8][9][10]

Quinalizarin
CK2

Holoenzyme

IC50: 0.15 µM,

Ki: 58 nM

Highly selective.

When tested

against 140

kinases at 1 µM,

only CK2 was

significantly

inhibited.

[11][12][13]

Experimental Protocols
The data presented in this guide is primarily generated using two key experimental

approaches: broad-panel kinase profiling assays and in-cell target engagement assays.

Kinase Selectivity Profiling (e.g., KINOMEscan™)
This assay quantitatively measures the binding of a test compound to a large panel of kinases.

Methodology:

Assay Principle: The assay is based on a competition binding format. A DNA-tagged kinase

is incubated with the test compound and an immobilized, active-site directed ligand.

Competition: If the test compound binds to the kinase, it will compete with the immobilized

ligand, resulting in a lower amount of kinase captured on the solid support.

Quantification: The amount of kinase bound to the solid support is quantified by measuring

the amount of the DNA tag using quantitative PCR (qPCR).

Data Analysis: The results are typically expressed as the percentage of the control (DMSO)

signal, where a lower percentage indicates stronger binding of the test compound.
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Dissociation constants (Kd) can be determined by running the assay with a range of

compound concentrations.

Cellular Target Engagement (e.g., NanoBRET™ Target
Engagement Assay)
This assay measures the ability of a compound to bind to its target protein within living cells.

Methodology:

Assay Principle: The target protein (e.g., CK2α) is expressed in cells as a fusion with

NanoLuc® luciferase. A fluorescently labeled tracer that binds to the target protein is added

to the cells.

Bioluminescence Resonance Energy Transfer (BRET): When the fluorescent tracer binds to

the NanoLuc®-tagged target protein, the proximity of the luciferase and the fluorophore

results in BRET.

Competitive Displacement: An unlabeled test compound that binds to the same site on the

target protein will compete with the fluorescent tracer, leading to a decrease in the BRET

signal in a dose-dependent manner.

Data Analysis: The reduction in the BRET signal is used to determine the intracellular affinity

(IC50) of the test compound for its target.

Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the involvement of CK2 in key cellular signaling pathways.

Understanding these pathways is critical for interpreting the phenotypic effects of CK2

inhibition.
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Caption: CK2's role in the PI3K/Akt signaling pathway.
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Caption: CK2's involvement in the NF-κB signaling pathway.
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Caption: CK2's regulation of the HIF-1α signaling pathway.

Experimental Workflow
The following diagram outlines a typical workflow for assessing the specificity of a kinase

inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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